N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPTOJWWNHHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the piperidine and sulfonyl groups, followed by the introduction of the cyclohexyl and acetamide functionalities under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
(a) 1Z105 (N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide)
- Structural Difference: Replaces the dihydropyridinone core with a pyrimidoindole ring.
- Bioactivity : Acts as a TLR4 ligand with adjuvant properties, demonstrating efficacy in vaccine development. The pyrimidoindole system enhances π-π stacking interactions with hydrophobic pockets in TLR4 .
- Molecular Weight : C₂₅H₂₆N₄O₂S (462.57 g/mol), significantly higher due to the indole fusion.
(b) BG14870 (N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide)
- Structural Difference : Incorporates a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group.
- Bioactivity : The oxadiazole moiety improves metabolic stability and binding affinity to targets like kinases or GPCRs. The fluorophenyl group enhances lipophilicity and bioavailability .
- Molecular Weight : C₂₁H₂₁FN₄O₃ (396.41 g/mol).
Sulfonyl Group Variations
(a) P511-0952 (N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide)
- Structural Difference : Substitutes piperidine with pyrrolidine in the sulfonyl group.
- However, it may decrease solubility due to reduced nitrogen basicity .
- Molecular Weight : C₁₈H₂₁N₃O₄S (375.45 g/mol).
(b) N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
- Structural Difference : Replaces the cyclohexyl group with a 4-fluorophenyl substituent.
- Impact : The electron-withdrawing fluorine atom enhances electrophilic reactivity and metabolic stability. This derivative is prioritized in safety studies due to its handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") .
Substituent Effects on Bioactivity
Research Findings and Structure-Activity Relationships (SAR)
- Piperidine vs. Pyrrolidine Sulfonyl Groups : Piperidine’s larger ring size improves solubility and target engagement in polar environments, while pyrrolidine derivatives may exhibit faster cellular uptake due to lower steric demand .
- Fluorophenyl Substitution : Enhances binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) and reduces oxidative metabolism .
- Heterocycle Core Modifications : Pyrimidoindole (1Z105) and oxadiazole (BG14870) cores confer distinct electronic profiles, influencing charge distribution and hydrogen-bonding capacity .
Biological Activity
N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine sulfonyl group and a dihydropyridinone moiety, which are linked to various pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | N-cyclohexyl-2-(2-oxo-5-piperidin-1-sulfonylpyridin-1-yl)acetamide |
| Molecular Formula | C18H27N3O4S |
| Molecular Weight | 363.48 g/mol |
| CAS Number | 1251685-06-9 |
Synthesis
The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:
- Formation of the Dihydropyridinone Core : Achieved through cyclization reactions.
- Introduction of the Piperidine Sulfonyl Group : Involves sulfonylation reactions.
- Attachment of the Acetamide Group : Conducted via acylation reactions.
These processes may require specific catalysts and solvents to optimize yield and purity.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biological pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Antibacterial Activity : Exhibiting moderate to strong effects against bacterial strains like Salmonella typhi and Bacillus subtilis.
Bacterial Strain Activity Level Salmonella typhi Moderate to Strong Bacillus subtilis Moderate to Strong Escherichia coli Weak to Moderate Staphylococcus aureus Weak to Moderate -
Enzyme Inhibition : Demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Activity Acetylcholinesterase (AChE) Strong Urease Strong
Case Studies
In a study involving synthesized derivatives of piperidine, several compounds were evaluated for their biological activities. The findings included:
- Antibacterial Screening : Compounds showed varying degrees of effectiveness against multiple bacterial strains.
- Enzyme Inhibition Studies : A number of synthesized compounds displayed significant inhibition rates for AChE and urease, with some achieving IC50 values as low as 0.63 µM.
Binding Affinity Studies
Docking studies have been utilized to understand the interaction of these compounds with amino acids in proteins, revealing their potential pharmacological effectiveness through binding affinity with bovine serum albumin (BSA).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-cyclohexyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety, coupling with a dihydropyridinone core, and final acetamide formation. Key steps include:
-
Sulfonylation : Piperidine is reacted with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
-
Cyclization : The dihydropyridin-2-one core is formed via base-mediated cyclization (e.g., K₂CO₃ in DMF, 80°C) .
-
Acetamide Coupling : N-cyclohexylamine is coupled to the activated carboxylate intermediate using EDCI/HOBt in DMF .
-
Critical Parameters : Solvent polarity (e.g., DMF enhances nucleophilic substitution), temperature control (±2°C for exothermic steps), and catalyst selection (e.g., Pd/C for cross-coupling) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | Piperidine, ClSO₂R, DCM, 0°C | 75–85 | >95% | |
| Cyclization | K₂CO₃, DMF, 80°C | 60–70 | 90–92% | |
| Acetamide Formation | EDCI/HOBt, DMF, RT | 50–65 | 85–88% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfonyl group at δ 3.2–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 462.18) .
- X-ray Crystallography : Resolve stereochemistry of the dihydropyridinone ring and sulfonyl-piperidine orientation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps and reactive sites .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL indicate activity) .
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ <10 µM suggests therapeutic relevance) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC₅₀ >100 µM preferred) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity?
- Methodological Answer :
- Perform reaction path sampling using quantum mechanics (e.g., Gaussian 16) to identify transition states and intermediates .
- Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine mechanistic hypotheses .
- Example: Discrepancies in sulfonylation yields (predicted 90% vs. observed 75%) may arise from solvent polarity effects not accounted for in gas-phase calculations .
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer :
-
Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .
-
SAR Studies : Modify the cyclohexyl group to ethylphenyl (logP reduction from 3.5 to 2.8) while retaining sulfonyl-piperidine interactions .
-
Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of dihydropyridinone) .
- Data Table :
| Derivative | logP | Solubility (mg/mL) | MIC (S. aureus) | Reference |
|---|---|---|---|---|
| Parent | 3.5 | 0.12 | 12.5 µg/mL | |
| Ethylphenyl Analog | 2.8 | 0.45 | 15.0 µg/mL |
Q. How to address low yields in large-scale synthesis of the dihydropyridinone core?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (yield increase from 60% to 85%) .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki couplings (TOF increases from 200 h⁻¹ to 500 h⁻¹) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Contradiction Analysis
Q. Conflicting reports on solvent effects in sulfonylation: Polar aprotic vs. chlorinated solvents?
- Resolution :
- Polar Aprotic Solvents (DMF) : Enhance nucleophilicity but may hydrolyze sulfonyl chlorides. Use low temperatures (0°C) and short reaction times .
- Chlorinated Solvents (DCM) : Minimize hydrolysis but reduce reaction rates. Optimize with 10% DMF co-solvent .
Q. Discrepancies in biological activity across analogs: Substituent vs. scaffold effects?
- Resolution :
- 3D-QSAR Modeling : Map steric/electronic fields to distinguish contributions (e.g., cyclohexyl group improves membrane permeability vs. aryl groups) .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., –4.2 kcal/mol for piperidine vs. –3.8 kcal/mol for pyrrolidine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
